molecular formula C37H70N2O12 B193685 N'-(Desmethyl)azithromycin CAS No. 172617-84-4

N'-(Desmethyl)azithromycin

Cat. No.: B193685
CAS No.: 172617-84-4
M. Wt: 735 g/mol
InChI Key: FZYUKBLYECHAGN-HOQMJRDDSA-N
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Description

N’-(Desmethyl)azithromycin is a metabolite of azithromycin, a widely used macrolide antibiotic. Azithromycin is known for its effectiveness in treating various bacterial infections, including sexually transmitted diseases, respiratory tract infections, and skin infections . N’-(Desmethyl)azithromycin retains some of the pharmacological properties of its parent compound, making it a subject of interest in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N’-(Desmethyl)azithromycin involves the demethylation of azithromycin. One method includes dissolving azithromycin in a methanol solution, followed by the addition of an oxidant solution. The reaction mixture is then agitated until the reaction is complete, and the crude product is dried. The crude product is re-crystallized using an acetone solution to obtain pure N’-(Desmethyl)azithromycin .

Industrial Production Methods: Industrial production of N’-(Desmethyl)azithromycin typically involves large-scale synthesis using similar methods as described above. The process includes dissolving azithromycin in acetone, adding activated carbon, formaldehyde, and formic acid, followed by refluxing the solution. Sodium hydroxide is then added to induce precipitation, and the product is isolated .

Chemical Reactions Analysis

Types of Reactions: N’-(Desmethyl)azithromycin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

N’-(Desmethyl)azithromycin exerts its effects by binding to the 23S ribosomal RNA of the bacterial 50S ribosomal subunit. This binding inhibits the transpeptidation and translocation steps of protein synthesis, thereby preventing bacterial growth. The compound also exhibits immunomodulatory effects, which contribute to its anti-inflammatory properties .

Comparison with Similar Compounds

    Azithromycin: The parent compound, widely used as an antibiotic.

    3’-N-Demethylazithromycin: Another demethylated derivative of azithromycin.

    Azithromycin oxide: An oxidized form of azithromycin.

Uniqueness: N’-(Desmethyl)azithromycin is unique due to its specific demethylation at the nitrogen atom, which alters its pharmacokinetic and pharmacodynamic properties compared to azithromycin. This modification can lead to differences in its antibacterial activity and metabolic stability .

Properties

IUPAC Name

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H70N2O12/c1-14-26-37(10,45)30(41)23(6)39(12)18-19(2)16-35(8,44)32(51-34-28(40)25(38-11)15-20(3)47-34)21(4)29(22(5)33(43)49-26)50-27-17-36(9,46-13)31(42)24(7)48-27/h19-32,34,38,40-42,44-45H,14-18H2,1-13H3/t19-,20-,21+,22-,23-,24+,25+,26-,27+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZYUKBLYECHAGN-HOQMJRDDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC)O)(C)O)C)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)NC)O)(C)O)C)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H70N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30169356
Record name N'-(Desmethyl)azithromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

735.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172617-84-4
Record name N'-(Desmethyl)azithromycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172617844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N'-(Desmethyl)azithromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N'-(DESMETHYL)AZITHROMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E93A68ETO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the environmental concern regarding azithromycin and its metabolites like N'-(desmethyl)azithromycin from pharmaceutical waste?

A1: Pharmaceutical effluents containing azithromycin and its metabolites, including this compound, pose a significant ecological risk. [] These compounds are often found in high concentrations in wastewater from pharmaceutical manufacturing. [] Studies have shown that these effluents exhibit high toxicity to various freshwater organisms, including algae, daphnia, and zebrafish embryos. [] Moreover, the presence of azithromycin can contribute to the dissemination of antibiotic resistance genes in the environment. [] This is concerning because resistant bacteria in the environment can transfer resistance genes to human pathogens, making infections harder to treat.

Q2: How is this compound metabolized in different species?

A2: Research on ball pythons (Python regius) shows that this compound is one of the several metabolites identified after azithromycin administration. [] Interestingly, the study identified this metabolite in the skin of the pythons, alongside descladinose-azithromycin and 3'-N-desmethyl,9a-N-desmethyl-azithromycin. [] This highlights the diverse metabolic pathways of azithromycin across different species, leading to varying metabolite profiles in different tissues.

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